molecular formula C20H29N3O3 B11045626 N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide

N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide

Cat. No.: B11045626
M. Wt: 359.5 g/mol
InChI Key: YIEAUJKPZFUFBC-UHFFFAOYSA-N
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Description

N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring, an acetylamino group, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenylamine with 3-methyl-1-oxobutan-2-yl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both an acetylamino group and a cyclohexane ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-[1-(4-acetamidoanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H29N3O3/c1-13(2)18(23-19(25)15-7-5-4-6-8-15)20(26)22-17-11-9-16(10-12-17)21-14(3)24/h9-13,15,18H,4-8H2,1-3H3,(H,21,24)(H,22,26)(H,23,25)

InChI Key

YIEAUJKPZFUFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)NC(=O)C)NC(=O)C2CCCCC2

Origin of Product

United States

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